molecular formula C5H8O5 B1194959 1,2,3-Propanetriol, 1,2-diformate CAS No. 10303-38-5

1,2,3-Propanetriol, 1,2-diformate

Cat. No.: B1194959
CAS No.: 10303-38-5
M. Wt: 148.11 g/mol
InChI Key: JYNGWFMXEJIJEE-UHFFFAOYSA-N
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Description

1,2,3-Propanetriol, 1,2-diformate (theoretical molecular formula: C₅H₆O₅, molecular weight: 146 g/mol) is a glycerol derivative esterified with two formic acid groups at the 1- and 2-positions. While direct experimental data for this compound are sparse in the provided evidence, its properties can be inferred from analogous glycerol esters. Formate esters are generally more reactive than larger esters (e.g., acetate or laurate) due to the smaller size and higher electrophilicity of the formyl group .

Properties

IUPAC Name

(2-formyloxy-3-hydroxypropyl) formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-5(10-4-8)2-9-3-7/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNGWFMXEJIJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)OC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908165
Record name 3-Hydroxypropane-1,2-diyl diformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10303-38-5
Record name 2,3-Diformylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl diformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,2-DIFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7312X5VZ6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Biochemical Applications

  • Fermentation Processes :
    • Research indicates that 1,2,3-Propanetriol, 1,2-diformate can be utilized in fermentation processes to enhance glycerol production. In specific engineered strains of Saccharomyces cerevisiae, the addition of formate (derived from the compound) has been shown to increase glycerol yields significantly .
    • A study demonstrated that engineered strains could consume up to 70% of added formate, resulting in glycerol production rates of approximately 0.3 mol/mol glucose .
  • Metabolic Engineering :
    • The compound is involved in metabolic pathways where it serves as a substrate for various microorganisms. For instance, Escherichia coli has been engineered to convert glycerol to succinate with formate as a byproduct . This metabolic engineering approach highlights the potential for producing valuable biochemicals from renewable resources.

Energy Production

  • Electrochemical Reactions :
    • Recent advancements in electrochemical technologies have leveraged glycerol-based compounds for energy production. Specifically, nickel-molybdenum nitride nanoplate electrocatalysts have been employed for the electro-oxidation of glycerol to produce formate and hydrogen . The high Faradaic efficiencies reported (up to 95% for formate production) suggest that such processes could contribute to renewable energy systems .
    • Continuous electrochemical reactors utilizing CO2_2 conversion processes have also been assessed for their performance in producing formic acid and its derivatives from glycerol and other substrates .

Material Science

  • Polymer Synthesis :
    • The compound can serve as an intermediate in the synthesis of polyols used in producing polyurethanes and other polymers. Its diformate structure allows for potential reactivity in polymerization reactions, making it a candidate for developing new materials with tailored properties.

Case Studies

StudyApplicationFindings
Fermentation Study Glycerol ProductionEnhanced yields using formate as a substrate; up to 70% consumption rate observed.
Electrochemical Study Energy ProductionHigh Faradaic efficiency for formate production; potential for renewable energy applications.
Metabolic Engineering Biochemical PathwaysEngineered E. coli strains successfully converted glycerol into succinate with reduced byproducts.

Comparison with Similar Compounds

Table 1: Key Properties of Glycerol Derivatives

Compound Molecular Formula Molecular Weight Functional Groups Physical State (RT) Applications/Notes
This compound C₅H₆O₅ 146 Two formate esters Likely liquid Solvent, chemical intermediate
Glycerol 1,2-diacetate C₇H₁₂O₅ 176 Two acetate esters Liquid Plasticizer, solvent (CAS 25395-31-7)
Glycerol 1-acetate C₅H₁₀O₄ 134.13 One acetate ester Liquid Food additive (CAS 106-61-6)
Glycerol dilaurate C₂₇H₅₂O₅ 456.7 Two laurate esters Solid (mp 57.8°C) Emulsifier in cosmetics
Glycerol 1-nitrate C₃H₇NO₅ 137.09 One nitrate ester Liquid Explosives, vasodilator (CAS 624-43-1)
Ethylene glycol diformate C₄H₆O₄ 118.09 Two formate esters Liquid Solvent (CAS 629-15-2)

Key Observations:

Molecular Weight and Reactivity :

  • Formate esters (e.g., 1,2-diformate) have lower molecular weights and higher volatility compared to acetate or laurate derivatives. The smaller size of formate groups may enhance hydrolysis rates, releasing formic acid under acidic conditions .
  • Nitrate esters (e.g., glycerol 1-nitrate) exhibit higher reactivity due to the instability of the nitro group, making them suitable for pharmaceutical or explosive applications .

Physical State :

  • Larger esters like glycerol dilaurate (MW 456.7) are solids at room temperature, whereas formate and acetate derivatives remain liquids due to weaker intermolecular forces .

Applications :

  • Diformate : Likely used as a solvent or intermediate in organic synthesis.
  • Diacetate : Industrial plasticizer and food additive .
  • Dilaurate : Emulsifier in cosmetics due to its hydrophobicity .
  • Nitrate derivatives : Critical in cardiovascular drugs (e.g., nitroglycerin) and propellants .

Research Findings and Data Gaps

  • Synthetic Methods : Glycerol esters are typically synthesized via acid-catalyzed esterification. For example, glycerol 1,2-diacetate is produced by reacting glycerol with acetic acid . Similar methods would apply to diformate synthesis.
  • Thermodynamic Data : Glycerol 1-nitrate has well-documented thermochemical properties (e.g., enthalpy of formation: -370 kJ/mol), but analogous data for diformate are lacking .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the reaction of allyl alcohol (CH₂=CHCH₂OH) with hydrogen peroxide (H₂O₂) and excess formic acid (HCOOH) in a molar ratio of approximately 1:1:9–15. The mixture is maintained at 40–50°C for 90 minutes to ensure complete conversion. Key steps include:

  • Epoxidation : Hydrogen peroxide oxidizes the double bond in allyl alcohol, forming glycidol (an epoxide).

  • Ring-Opening Esterification : Formic acid reacts with the epoxide, leading to the addition of formate groups at positions 1 and 2 of the glycerol backbone.

Critical parameters for minimizing side reactions (e.g., over-formylation or triformate formation) include:

  • Water Content : Limited to <20% of the reaction mixture to prevent hydrolysis of formate esters.

  • Temperature Control : Maintaining temperatures below 70°C avoids decomposition of reactive intermediates.

Purification and Isolation

After the reaction, the mixture contains glycerol monoformate, 1,2-diformate, and residual formic acid. Separation is achieved through fractional distillation:

  • Fractionator Conditions :

    • Top Temperature : 105°C (removes dilute formic acid).

    • Bottom Temperature : 150°C (retains glycerol formates).

  • Azeotropic Distillation : Isopropyl ether is used to dehydrate recovered formic acid, which is recycled into subsequent batches.

Direct Esterification of Glycerol

An alternative approach involves the direct esterification of glycerol with formic acid, though this method requires careful control to achieve regioselectivity for the 1,2-diformate isomer.

Challenges and Limitations

  • Regioselectivity : Glycerol’s three hydroxyl groups necessitate protective group strategies or kinetic control to favor 1,2-diformate over 1,3 or 1,2,3-trisubstituted products.

  • Purification : Separation of isomers requires advanced chromatographic techniques, increasing production costs.

Process Optimization and Scalability

The allyl alcohol-based method described in the patent offers scalability, with key optimizations including:

Recycling of Reagents

  • Formic Acid Recovery : Azeotropic distillation with isopropyl ether concentrates formic acid to >90%, enabling reuse in subsequent batches.

  • Methanol Utilization : In the alcoholysis step, methanol reacts with glycerol formates to produce methyl formate, which is hydrolyzed back to methanol and formic acid for recycling.

Comparative Analysis of Methods

Parameter Allyl Alcohol Method Direct Esterification
Starting Material Allyl alcoholGlycerol
Selectivity High (controlled via H₂O₂)Low (requires catalysts)
Purification Fractional distillationChromatography
Scalability Industrial-friendlyLaboratory-scale
Reagent Recycling Yes (HCOOH, CH₃OH)Limited

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,2,3-Propanetriol, 1,2-diformate with high purity in laboratory settings?

  • Methodological Answer : Controlled esterification of glycerol with formic acid under acidic catalysis (e.g., sulfuric acid) at 60–80°C yields 1,2-diformate. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from mono- and tri-substituted byproducts. Monitoring reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) ensures purity >95% .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • Structural analysis : Use 1^1H and 13^13C NMR to confirm esterification at the 1,2-positions. For example, formate protons appear as singlets at δ 8.1–8.3 ppm, while glycerol backbone signals split into distinct multiplet patterns .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., onset ~150°C for related esters), while thermogravimetric analysis (TGA) quantifies mass loss under heating .

Q. What solvent systems are optimal for studying the solubility of this compound in aqueous and non-polar media?

  • Methodological Answer : The compound exhibits limited water solubility due to its hydrophobic ester groups. Use binary solvent systems (e.g., ethanol/water or DMSO/hexane) to enhance solubility. Experimental data for analogous glycerol esters (e.g., diacetates) show logP values of ~-0.6 to 0.2, guiding solvent selection for partitioning studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and empirical data on the compound’s solubility and reactivity?

  • Methodological Answer : Validate molecular dynamics (MD) simulations with experimental measurements (e.g., isothermal titration calorimetry or UV-Vis spectroscopy). For instance, discrepancies in solubility parameters for glycerol esters can arise from neglecting hydrogen-bonding interactions in simulations. Cross-referencing with empirical data from temperature-dependent studies (e.g., 298–323 K) improves model accuracy .

Q. What strategies mitigate hydrolysis of this compound in aqueous buffers during long-term stability studies?

  • Methodological Answer : Stabilize the compound by:

  • Adjusting pH to 4–6 (minimizes base-catalyzed ester hydrolysis).
  • Using antioxidants (e.g., BHT) to prevent oxidative degradation.
  • Storing solutions at 4°C in amber vials to reduce photolytic and thermal effects. Monitor degradation via HPLC with UV detection (λ = 210 nm) .

Q. How does the steric and electronic environment of 1,2-diformate influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing formate groups increase electrophilicity at the carbonyl carbon. Kinetic studies using amine nucleophiles (e.g., benzylamine) in aprotic solvents (e.g., THF) show rate constants 2–3× higher for 1,2-diformate compared to monoesters. Steric hindrance from the 1,2-substitution pattern reduces reactivity with bulky nucleophiles, as evidenced by Hammett plots .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s thermal stability. How should researchers interpret these discrepancies?

  • Methodological Answer : Variations in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from differences in:

  • Purity : Impurities (e.g., residual catalysts) lower observed stability.
  • Analytical methods : Open vs. sealed crucibles in TGA alter vapor pressure and decomposition pathways.
  • Atmosphere : Oxidative (air) vs. inert (N2_2) conditions affect degradation rates. Replicate studies under standardized conditions (e.g., ASTM E2550) to resolve inconsistencies .

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